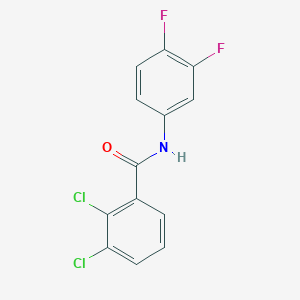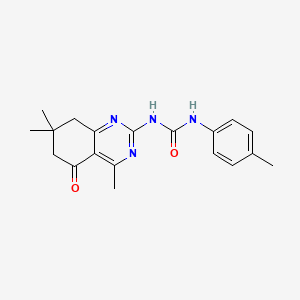![molecular formula C16H20Cl2N4O2S B4718601 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)
1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (DDSP) is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a piperazine derivative and belongs to the class of sulfonyl-containing compounds. DDSP has been found to exhibit potent activity against various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its therapeutic effects by modulating various signaling pathways. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has been shown to have antimicrobial activity against a wide range of microorganisms. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to exhibit potent activity against cancer, inflammation, and microbial infections. However, there are also limitations to using 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. Further studies are needed to fully elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. The potential therapeutic applications of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine should be explored further, particularly in the areas of cancer, inflammation, and microbial infections. The efficacy and safety of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine should be evaluated in preclinical and clinical studies. The development of novel derivatives of 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine with improved efficacy and safety profiles should also be explored.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against cancer, inflammation, and microbial infections. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12-16(11-20(2)19-12)25(23,24)22-7-5-21(6-8-22)10-13-3-4-14(17)15(18)9-13/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTRDMOWVLBRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4718522.png)
![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4718547.png)
![benzyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4718550.png)

![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)](/img/structure/B4718582.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)



![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4718628.png)